1,6,11-Undecanetriamine

Description

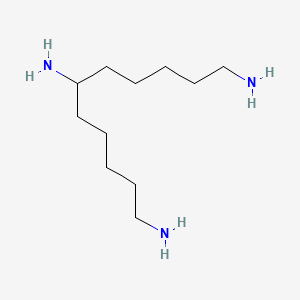

1,6,11-Undecanetriamine is a triamine compound characterized by three primary amine groups (-NH₂) distributed along an 11-carbon aliphatic chain. It is primarily employed as a chain extender in polyurethane and polyurea coatings, where its trifunctional reactivity facilitates crosslinking, enhancing mechanical durability and chemical resistance in polymers . The compound is synthesized via hydrochloric acid-catalyzed reactions, as demonstrated in the preparation of 1,6,11-undecanetriisocyanate, a derivative critical for polyurethane resin formulations . Its structural versatility allows for tailored material properties, making it valuable in industrial coatings and advanced polymer systems.

Properties

CAS No. |

26547-09-1 |

|---|---|

Molecular Formula |

C11H27N3 |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

undecane-1,6,11-triamine |

InChI |

InChI=1S/C11H27N3/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h11H,1-10,12-14H2 |

InChI Key |

DQWFTGPZPKZMAB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(CCCCCN)N)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6,11-Undecanetriamine can be synthesized through several methods, including the reduction of undecanedioic acid or its derivatives. One common synthetic route involves the reaction of undecanedioic acid with ammonia under high pressure and temperature conditions to yield the desired triamine.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the raw materials are subjected to controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,6,11-Undecanetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of undecanedioic acid or its derivatives.

Reduction: Reduction reactions can produce secondary and tertiary amines.

Substitution: Substitution reactions can result in the formation of various alkylated amines.

Scientific Research Applications

1,6,11-Undecanetriamine is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of polymers, pharmaceuticals, and other organic compounds. In biology, it is used as a cross-linking agent in the study of protein structures and interactions. In medicine, it serves as a precursor for the synthesis of various drugs and therapeutic agents. In industry, it is utilized in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism by which 1,6,11-Undecanetriamine exerts its effects depends on its specific application. In polymer synthesis, it acts as a cross-linking agent, forming strong bonds between polymer chains. In pharmaceuticals, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,6,11-Undecanetriamine with structurally or functionally related amines:

Key Findings:

Reactivity and Functionality: this compound’s three amine groups enable robust crosslinking in polymers, outperforming monoamines like 1-Undecanamine in enhancing mechanical strength . Diethylenetriamine, though also a triamine, has a shorter chain, leading to faster reaction kinetics but reduced flexibility in cured polymers. The unsaturated bond in 4-Undecen-1-amine introduces stereochemical complexity, limiting its utility in high-temperature applications compared to saturated analogs .

Physical and Safety Profiles :

- 1-Undecanamine exhibits higher hydrophobicity (logP ~4.7) than this compound (predicted logP ~2.1), influencing solubility in polymer matrices .

- Diethylenetriamine’s low molecular weight correlates with higher acute toxicity (LD₅₀: 1–10 mg/kg) compared to this compound, which is less studied but presumed safer due to lower volatility .

Industrial Relevance :

- This compound is niche but critical in high-performance coatings, whereas 1-Undecanamine and diethylenetriamine are bulk chemicals with broader applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6,11-Undecanetriamine, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound typically involves multi-step condensation reactions using precursors like aliphatic amines and halogenated alkanes. Key steps include controlled stoichiometry to avoid cross-contamination and purification via column chromatography or recrystallization. For validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to verify composition . Infrared (IR) spectroscopy can further identify amine functional groups. Ensure detailed documentation of reagents (purity, suppliers) and reaction conditions (temperature, solvent) to enhance reproducibility .

Q. Which analytical techniques are critical for characterizing this compound in solution-phase studies?

- Methodological Answer : Prioritize spectroscopic methods:

- NMR : To resolve amine proton environments and confirm branching.

- High-Performance Liquid Chromatography (HPLC) : For quantifying trace impurities.

- UV-Vis Spectroscopy : To study electronic transitions if conjugated systems are present.

- Thermogravimetric Analysis (TGA) : For thermal stability assessment.

Cross-reference data with computational tools (e.g., density functional theory) to predict spectral patterns and validate experimental observations .

Advanced Research Questions

Q. How does the triamine structure of this compound influence its role in polymer crosslinking, and what experimental parameters optimize its efficacy?

- Methodological Answer : The three amine groups enable covalent bonding with electrophilic monomers (e.g., isocyanates in polyurethanes), enhancing crosslink density and mechanical properties. To optimize:

- Molar Ratio : Vary the triamine-to-isocyanate ratio (e.g., 1:2 to 1:4) to balance rigidity and flexibility.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility and reaction homogeneity.

- Kinetic Studies : Monitor reaction progress via FTIR to track NCO group consumption.

Reference polymer tensile strength and glass transition temperature (Tg) data to correlate structure-property relationships .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Contradictions (e.g., conflicting melting points or solubility data) often arise from impurities or measurement variability. Strategies include:

- Reproducibility Checks : Replicate synthesis/purification steps using identical protocols.

- Standardized Testing : Adhere to IUPAC guidelines for melting point determination (e.g., heating rate calibration).

- Comparative Analysis : Cross-validate with literature using shared parameters (e.g., solvent purity, instrumentation).

If discrepancies persist, conduct collaborative round-robin studies with independent labs .

Q. What safety protocols are recommended for handling this compound given limited chronic toxicity data?

- Methodological Answer : Due to insufficient long-term toxicity studies (e.g., carcinogenicity), adopt precautionary measures:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Exposure Monitoring : Implement air sampling for amine vapors (OSHA Method 60).

- Medical Surveillance : Baseline health screenings for researchers, focusing on respiratory and hepatic function .

Experimental Design & Reproducibility

Q. How should researchers design experiments to investigate novel applications of this compound in biomaterials?

- Methodological Answer :

- Hypothesis-Driven Approach : Test its efficacy in drug delivery (e.g., pH-responsive micelles) or tissue engineering scaffolds.

- Control Groups : Include unmodified polymers for baseline comparison.

- Characterization : Use dynamic light scattering (DLS) for nanoparticle size and cytotoxicity assays (MTT) for biocompatibility.

Document all variables (e.g., pH, temperature) and adhere to FAIR data principles for transparency .

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis/purification workflows, including batch-specific reagent data (CAS numbers, purity).

- Open Data : Share raw spectral files (NMR, MS) in repositories like Zenodo.

- Statistical Rigor : Use ANOVA or t-tests with appropriate sample sizes (n ≥ 3) to confirm significance .

Literature & Data Analysis

Q. How can researchers critically evaluate existing literature on this compound for gaps or biases?

- Methodological Answer :

- Systematic Reviews : Use databases like SciFinder or Reaxys to compile studies, filtering by publication date (post-2010) and peer-reviewed journals.

- Bias Assessment : Check for conflicts of interest (e.g., industry-funded studies) and validate claims against primary data.

- Meta-Analysis : Compare reported properties (e.g., solubility in polar solvents) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.